molecular formula C17H18N2O3 B5295192 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide

Cat. No.: B5295192
M. Wt: 298.34 g/mol
InChI Key: BMMWPYHYAKFPJH-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide is a chemical compound known for its unique structure and versatile applications. It belongs to the class of isoindoline derivatives and is characterized by the presence of a dioxoisoindoline moiety attached to a phenylpropanamide group. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and chemical biology.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-15(18-12-6-2-1-3-7-12)10-11-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-7,13-14H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMWPYHYAKFPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as aniline, under acidic conditions.

    Introduction of the Propanamide Group: The resulting isoindoline derivative is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to introduce the propanamide group.

    Final Product Formation: The intermediate is further purified and characterized to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the isoindoline core.

    Reduction: Reduced isoindoline derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide finds applications in several scientific research areas:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It is used as a probe to study biological pathways and interactions, owing to its ability to interact with specific molecular targets.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, in medicinal applications, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
  • 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid
  • 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(2-methoxyphenyl)propanamide

Uniqueness

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide stands out due to its specific substitution pattern and the presence of the phenylpropanamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

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